molecular formula C16H21ClF3N3O2 B1443753 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1311278-11-1

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1443753
M. Wt: 379.8 g/mol
InChI Key: ZPEQXYVZAIKMCW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It includes a piperazine ring, a pyridine ring with a trifluoromethyl group, and a carboxylic acid ester group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyridine rings would give the molecule a certain degree of rigidity, while the trifluoromethyl group could influence its electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis, while the pyridine ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques and Derivatives : The compound can be synthesized using various techniques. For instance, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, which are similar in structure, are prepared from serine and terminal acetylenes and undergo Claisen rearrangement to yield piperidine derivatives. These derivatives serve as versatile intermediates for a broad range of substituted piperidine subunits in amines (Acharya & Clive, 2010).
  • X-ray Diffraction Studies : Such compounds are also subject to X-ray diffraction studies for structural confirmation. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, has been characterized and its structure confirmed via single crystal XRD data (Sanjeevarayappa et al., 2015).

Chemical Reactions and Catalysis

  • Catalytic Applications : Piperazine derivatives are used as catalysts in chemical reactions. For example, polymethacrylates containing a 4‐amino‐pyridyl derivative covalently attached have been synthesized and utilized as effective catalysts in acylation chemistry (Mennenga et al., 2015).
  • Synthesis of Macroporous Polymer‐Supported Reagents : These compounds are also involved in the synthesis of macroporous polymer‐supported reagents and linear macromolecules. This includes the preparation of N,N'-Bis(4-pyridinyl)piperazine and N-(4-pyridinyl)piperazine, which can be linked onto a macroporous polymeric carrier to produce a polymer-bound catalyst (Huang et al., 2000).

Medicinal Chemistry and Pharmacology

  • Drug Metabolism Studies : While detailed drug usage and dosage are excluded, it's worth noting that compounds with similar structures are subjects of pharmacokinetics and metabolism studies in various clinical settings. For example, Flumatinib, a compound structurally related to piperazine, was studied to understand its metabolic pathways in chronic myelogenous leukemia patients (Gong et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

tert-butyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClF3N3O2/c1-15(2,3)25-14(24)23-6-4-22(5-7-23)10-13-12(17)8-11(9-21-13)16(18,19)20/h8-9H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEQXYVZAIKMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
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4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester

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